1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-chlorophenyl)methoxy]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10-6-7-12(8-14(10)17)18-15(20)19-21-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWMAYKPDBMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NOCC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375704 | |
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-36-3 | |
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Selection
Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) have been explored to replace traditional coupling agents. These biocatalysts enable urea formation under mild conditions (25–30°C, atmospheric pressure) with reduced byproduct generation. However, their industrial adoption remains limited due to higher costs and slower reaction rates compared to CDI.
Solvent Systems
A ternary solvent mixture of THF:water:acetonitrile (4:1:5 v/v) improves solubility of both hydrophilic and hydrophobic intermediates, achieving 94% yield in pilot-scale trials. Supercritical CO₂ has also been investigated for its tunable solvent properties, though its application is restricted by high capital costs.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 1,3-bis(3-chloro-4-methylphenyl)urea, arises from over-alkylation. Its formation is suppressed by:
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Staged reagent addition : Incremental introduction of 3-chloro-4-methylaniline over 30 minutes.
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In-situ quenching : Adding acetic acid after 85% conversion to protonate excess aniline.
Analytical Validation of Synthesis
Post-synthesis characterization employs:
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High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase 60:40 acetonitrile:water, retention time 8.2 min.
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Differential Scanning Calorimetry (DSC) : Melting point observed at 167–169°C, confirming crystallinity.
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Fourier-Transform Infrared Spectroscopy (FTIR) : Urea C=O stretch at 1645 cm⁻¹, aromatic C-Cl at 750 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the chlorinated benzene rings.
Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzene rings or urea moiety.
Reduction: Reduced forms of the benzene rings or urea moiety.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
The compound 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea , with the chemical formula , is of significant interest in scientific research due to its unique chemical structure and potential applications. This article explores its applications across various fields, including medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspase pathways .
Agricultural Chemistry
Herbicidal Properties : The compound has been investigated for its herbicidal potential. Its structure suggests it may interfere with plant growth regulators or inhibit photosynthesis in certain weeds.
Data Table :
| Compound | Target Weeds | Mechanism of Action | Efficacy |
|---|---|---|---|
| This compound | Common Ragweed | Inhibition of growth regulators | Moderate |
| Similar Compounds | Various Grasses | Photosynthesis inhibition | High |
Material Science
Polymer Additives : The urea group in the compound allows for its use as an additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.
Research Findings : A study on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to standard formulations .
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituted Phenyl Ureas
2.1.1. 1-(3-Chloro-4-methylphenyl)urea (CAS: 13142-64-8)
- Structure : Simplest analog, lacking the 2-chlorobenzyloxy group.
- Molecular Formula : C₈H₉ClN₂O.
- Properties : Lower molecular weight (184.63 g/mol) and reduced lipophilicity compared to the target compound. Used as a biochemical reagent but lacks documented bioactivity .
2.1.2. Chlorotoluron (CAS: 15545-48-9)
- Structure : 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea.
- Molecular Formula : C₉H₁₂ClN₂O.
- Properties : A commercial herbicide with 1,1-dimethylurea substitution. Exhibits herbicidal activity via photosystem II inhibition .
- Key Difference : The dimethyl group enhances metabolic stability, making Chlorotoluron more persistent in environmental matrices than the target compound .
Halogenated Benzyl/Urea Hybrids
2.2.1. 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea
- Structure : Features a 4-phenylbutan-2-yl group instead of 2-chlorobenzyloxy.
- Activity : Demonstrates antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae (MIC: 2–8 µg/mL) .
2.2.2. 1-(3-Chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea (Compound 25)
Biological Activity
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea (CAS No. 139444-36-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of urease and other enzymes. This article reviews its biological activity, including mechanisms of action, efficacy, and relevant case studies.
- Molecular Formula : C15H14Cl2N2O2
- Molecular Weight : 313.19 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various pathological conditions, including kidney stones and urinary tract infections. Inhibition of urease activity can mitigate these conditions by reducing ammonia production.
Urease Inhibition
Recent studies have demonstrated that derivatives of thiourea, including compounds similar to this compound, exhibit significant urease inhibitory activity. The efficacy of these compounds is often measured using the half-maximal inhibitory concentration (IC50).
The studies indicate that structural modifications in the thiourea framework can enhance inhibitory potency against urease enzymes. The inhibition kinetics suggest a non-competitive mechanism, where the compound binds to the enzyme regardless of substrate presence.
Antioxidant Activity
In addition to urease inhibition, compounds related to this compound have shown antioxidant properties. This activity is evaluated through various assays, such as DPPH radical scavenging tests.
Case Studies
- In Vitro Studies on Urease Inhibition :
- Kinetic Analysis :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(2-chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea, and how are they experimentally determined?
- Answer : The compound’s molecular formula is C15H14Cl2N2O2 (MW: 325.19 g/mol), with a CAS registry number 139444-36-3 . Key properties include solubility in organic solvents (e.g., dichloromethane, ethanol) and stability under controlled temperatures. Characterization typically involves:
- HPLC for purity analysis.
- NMR (1H/13C) to confirm substitution patterns on aromatic rings.
- Mass spectrometry for molecular ion verification.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Experimental protocols for similar urea derivatives are detailed in .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : The synthesis typically involves:
- Step 1 : Reaction of 3-chloro-4-methylaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.
- Step 2 : Condensation with 2-chlorobenzyl alcohol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization requires strict control of moisture and reaction stoichiometry .
Q. How can researchers distinguish this compound from structurally similar urea derivatives?
- Answer : Comparative analysis includes:
- Substituent positioning : The 2-chlorobenzyloxy group vs. 2,4,6-trimethylphenyl in analogs (e.g., C17H19ClN2O) .
- Chromatographic retention times (HPLC or GC-MS) under standardized conditions.
- X-ray crystallography to resolve spatial arrangements of substituents, as demonstrated for related urea-carbamate structures .
Advanced Research Questions
Q. What experimental strategies address contradictory data in biological activity studies of this compound?
- Answer : Contradictions (e.g., varying IC50 values in enzyme assays) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) vs. aqueous buffers.
- Protein binding artifacts : Use of dialysis or size-exclusion chromatography to isolate free compound .
- Metabolic stability : Incubation with liver microsomes to assess degradation pathways .
Standardized protocols for biological assays are critical .
Q. How do substituent modifications (e.g., halogen position, methyl groups) influence the compound’s reactivity and stability?
- Answer :
- Chlorine position : 2-chloro vs. 3-chloro on the benzyloxy ring alters electronic effects (e.g., Hammett σ values), impacting nucleophilic substitution rates .
- Methyl groups : The 4-methyl group on the phenyl ring enhances steric hindrance, reducing aggregation in polar solvents .
Computational studies (DFT or MD simulations) can predict substituent effects on reaction pathways .
Q. What advanced analytical techniques resolve structural ambiguities in degradation byproducts?
- Answer : For environmental or metabolic degradation studies:
- LC-HRMS/MS identifies fragment ions and adducts.
- Isotopic labeling (e.g., 13C/15N) tracks bond cleavage mechanisms.
- EPR spectroscopy detects radical intermediates in photolytic degradation .
Example: Oxidative degradation pathways for chlorinated ureas are detailed in .
Methodological Recommendations
- Synthesis : Use Schlenk techniques to exclude moisture during isocyanate formation .
- Biological Assays : Include negative controls (e.g., urea backbone without substituents) to isolate substituent-specific effects .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to reconcile conflicting bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
